Carbanilic acid, m-chlorodithio-, glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-chlorodithio-, glycolate is a chemical compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl functional group attached to a hydrocarbon radical
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carboxylic acids, including Carbanilic acid, m-chlorodithio-, glycolate, can be achieved through various synthetic routes. Common methods include the oxidation of alkylbenzenes, oxidative cleavage of alkenes, and the oxidation of primary alcohols and aldehydes . Additionally, the hydrolysis of nitriles and the carboxylation of Grignard reagents are also employed . These reactions typically require specific reagents and conditions, such as strong acids or bases, oxidizing agents, and controlled temperatures.
Industrial Production Methods: Industrial production of carboxylic acids often involves large-scale oxidation processes. For example, the oxidation of toluene to produce benzoic acid is a well-known industrial method. Similarly, this compound can be synthesized using analogous industrial processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Carbanilic acid, m-chlorodithio-, glycolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxyl functional group, which is highly reactive.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride (SOCl₂) for the formation of acid chlorides, and strong acids or bases for hydrolysis reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to ensure the desired products are obtained.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride produces acid chlorides, while hydrolysis reactions yield the parent carboxylic acids .
Scientific Research Applications
Carbanilic acid, m-chlorodithio-, glycolate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it is studied for its potential role in metabolic pathways and its interactions with biological molecules . In medicine, it is explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis. In industry, it is utilized in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of Carbanilic acid, m-chlorodithio-, glycolate involves its interaction with specific molecular targets and pathways. The carboxyl functional group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other molecular interactions. These interactions can influence various biological processes and pathways, making the compound of interest in both basic and applied research .
Comparison with Similar Compounds
Carbanilic acid, m-chlorodithio-, glycolate can be compared with other carboxylic acids, such as acetic acid, formic acid, and benzoic acid . While these compounds share the common carboxyl functional group, this compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for specific applications where other carboxylic acids may not be suitable .
List of Similar Compounds:- Acetic acid
- Formic acid
- Benzoic acid
- Propionic acid
- Butyric acid
Properties
CAS No. |
73623-02-6 |
---|---|
Molecular Formula |
C9H8ClNO2S2 |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
S-[(3-chlorophenyl)carbamothioyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C9H8ClNO2S2/c10-6-2-1-3-7(4-6)11-9(14)15-8(13)5-12/h1-4,12H,5H2,(H,11,14) |
InChI Key |
MXNAVFHTJVDNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)SC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.